molecular formula C9H6INO B060803 2-(4-Iodophenyl)oxazole CAS No. 195436-88-5

2-(4-Iodophenyl)oxazole

Cat. No. B060803
M. Wt: 271.05 g/mol
InChI Key: BJNRAXNXFISPNV-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)oxazole is a chemical compound with the molecular formula C9H6INO . It has a molecular weight of 271.05 g/mol . This compound is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

Oxazoles, including 2-(4-Iodophenyl)oxazole, can be synthesized through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes to form oxazoles . Another method involves the reaction of dicarbonyl compounds or monocarbonyl compounds with nitriles .


Molecular Structure Analysis

The molecular structure of 2-(4-Iodophenyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H .


Chemical Reactions Analysis

Oxazoles, including 2-(4-Iodophenyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also react with primary alcohols and 2-aminophenol in the presence of a catalyst to form benzoxazoles .


Physical And Chemical Properties Analysis

2-(4-Iodophenyl)oxazole is a white solid . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Oxazole compounds are present in various biological activities. Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have received attention from researchers globally . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
  • Methods of Application or Experimental Procedures : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
  • Results or Outcomes : Oxazole-based molecules show broad biological activities and occupy a core position in medicinal chemistry. They have enormous development value and have favored the discovery of newer potential therapeutic agents . They play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more .

Safety And Hazards

The safety data sheet for 2-(4-Iodophenyl)oxazole suggests that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately . The compound should not be allowed to enter drains or be discharged into the environment .

Future Directions

Oxazole-based molecules, including 2-(4-Iodophenyl)oxazole, have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . Researchers are synthesizing various oxazole derivatives and screening them for their biological activities . The synthesis of oxazole-containing molecules using the Van Leusen Oxazole Synthesis is a promising area of research .

properties

IUPAC Name

2-(4-iodophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNRAXNXFISPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431997
Record name 2-(4-iodophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)oxazole

CAS RN

195436-88-5
Record name 2-(4-iodophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-(2,2-dimethoxyethyl)-4-iodobenzamide (10 g, 30 mmol) in Eaton's reagent (100 mL) was heated at 135° C. for 17 hours. The reaction was allowed to cool and poured into ice water. The brown solid was isolated by filtration. Purification on silica gel eluting with dichloromethane gave 6.7 g of 2-(4-iodophenyl)oxazole, 1H NMR (400 MHz, CDCl3) δ 7.79 (q, 4H), 7.72 (s, 1H), 7.27 (s, 1H).
Quantity
10 g
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100 mL
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Under an inert atmosphere, methanesulfonic acid (141 g, 1.46 mol) was added to a mixture of amide acetal (25 g, 74.6 mmol) and phosphorus pentoxide (25 g, 176 mmol). The reaction mixture was heated at 140° C. for about 12 hours. The reaction mixture was cooled to 0° C. and 150 mL of water was added while maintaining the reaction temperature below 40° C. The pH of the reaction mixture was adjusted to 12.5-13 with 50% sodium hydroxide and the reaction mixture was heated at ca. 45° C. to hydrolyze the carcinogenic byproduct methyl methanesulfonate. The reaction mixture was cooled to ambient temperature and 100 mL of tetrahydrofuran was added. The pH was adjusted to 5 with concentrated hydrochloric acid and the layers were separated. The spent aqueous phase was extracted twice with 100 mL of acetone. The rich organic extracts were combined and 200 mL of water was added to effect crystallization. The crystal slurry was filtered, washed and dried in vacuo at <50° C., to give 17 g (84 M %, HPLC area % >99) of the title compound.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
25 g
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reactant
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25 g
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reactant
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100 mL
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150 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Iodophenyl)oxazole
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2-(4-Iodophenyl)oxazole
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2-(4-Iodophenyl)oxazole

Citations

For This Compound
5
Citations
GC Moraski, SG Franzblau, MJ Miller - Heterocycles, 2010 - ncbi.nlm.nih.gov
Potent antituberculosis aryl oxazoles can be made in an efficient three step process--formation of β-hydroxy amides with serine benzyl ester; cyclization to afford oxazolines; and then …
Number of citations: 16 www.ncbi.nlm.nih.gov
CR Pandit, RP Polniaszek… - Synthetic communications, 2002 - Taylor & Francis
Full article: PREPARATION OF 2-SUBSTITUTED OXAZOLES Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | Register Cart 1.…
Number of citations: 15 www.tandfonline.com
JM Park, CY Jung, WD Jang, JY Jaung - Dyes and Pigments, 2020 - Elsevier
Dithienylethene-based donor-π-acceptor photochromic dyes were synthesized to investigate the effect of the structure on photo-switching properties. Specifically, 3,5-dimethoxyphenyl …
Number of citations: 11 www.sciencedirect.com
P Garg, GC Upreti, A Singh - The Journal of Organic Chemistry, 2022 - ACS Publications
A cascade reaction involving arynes and 5-ethoxyoxazoles has been developed toward the synthesis of 9-alkyl/aryl tritylones. 5-Ethoxyoxazoles undergo a [4 + 2] cycloaddition reaction …
Number of citations: 5 pubs.acs.org
TH Dang - 2022 - search.proquest.com
The area of catalytic C− C and C− X (X= I, Br, Cl, OTf, ONf) functionalization has attracted enormous interest over the last century both in terms of the types of new bonds formations and …
Number of citations: 0 search.proquest.com

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